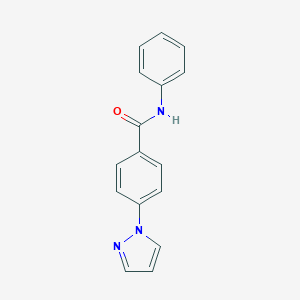
N-phenyl-4-(1H-pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-J4 and is a potent and selective inhibitor of the histone lysine demethylase JMJD3. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
The mechanism of action of N-phenyl-4-(1H-pyrazol-1-yl)benzamide involves the inhibition of JMJD3. JMJD3 is a histone lysine demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone proteins. By inhibiting JMJD3, N-phenyl-4-(1H-pyrazol-1-yl)benzamide can alter the expression of genes that are regulated by this enzyme.
Biochemical and Physiological Effects:
N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of N-phenyl-4-(1H-pyrazol-1-yl)benzamide is its potency and selectivity as a JMJD3 inhibitor. This makes it a valuable tool for studying the role of this enzyme in gene regulation. However, one of the limitations of this compound is its potential toxicity. In vitro studies have demonstrated that N-phenyl-4-(1H-pyrazol-1-yl)benzamide can induce cell death in a dose-dependent manner, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research involving N-phenyl-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3. In addition, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Finally, more research is needed to determine the potential toxicity of N-phenyl-4-(1H-pyrazol-1-yl)benzamide and its suitability for use in vivo.
合成法
The synthesis of N-phenyl-4-(1H-pyrazol-1-yl)benzamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-nitrobenzoyl chloride with phenylhydrazine to form 4-phenylhydrazinobenzoic acid. The second step involves the reaction of 4-phenylhydrazinobenzoic acid with acetic anhydride to form N-phenyl-4-phenylhydrazinobenzamide. The final step involves the reaction of N-phenyl-4-phenylhydrazinobenzamide with hydrazine hydrate and potassium carbonate to form N-phenyl-4-(1H-pyrazol-1-yl)benzamide.
科学的研究の応用
N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. Histone lysine demethylases, such as JMJD3, play a critical role in regulating gene expression by removing methyl groups from histone proteins. N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to be a potent and selective inhibitor of JMJD3, making it a valuable tool for studying the role of this enzyme in gene regulation.
特性
製品名 |
N-phenyl-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC名 |
N-phenyl-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H13N3O/c20-16(18-14-5-2-1-3-6-14)13-7-9-15(10-8-13)19-12-4-11-17-19/h1-12H,(H,18,20) |
InChIキー |
FJOGUNITFIWCLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)



